molecular formula C13H19N3O B1482191 (6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098057-95-3

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No. B1482191
M. Wt: 233.31 g/mol
InChI Key: VJVSHRUSAHKBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol” is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Cytoprotective and Anti-Ulcer Activity

Compounds related to imidazo[1,2-b]pyrazole have been investigated for their cytoprotective effects, particularly in the context of anti-ulcer activity. For example, certain derivatives have shown potent inhibition of induced ulcers in rats, suggesting potential applications in the development of treatments for gastric mucosal ulcers Ikeda et al., 1996; Ikeda et al., 1997.

Antioxidant and Anti-Inflammatory Properties

Novel pyrazole integrated benzophenones, which share structural similarities with the imidazo[1,2-b]pyrazole scaffold, have demonstrated significant anti-inflammatory and antioxidant activities in murine models. These findings highlight the potential of these compounds in addressing oxidative stress and inflammation-related conditions Bandgar et al., 2013.

Anticonvulsant Activity

Derivatives of imidazo[1,2-b]pyrazole, such as N-benzylpyrrolo[2,3-d]pyrimidines, have been synthesized and tested for their anticonvulsant activities. These studies suggest that modifications to the imidazole ring, as seen in these analogues, can influence anticonvulsant efficacy, indicating the potential for developing novel treatments for seizure disorders Kelley et al., 1995.

Enzyme Inhibition and Receptor Antagonism

Research has also explored the role of imidazo[1,2-b]pyrazole derivatives in enzyme inhibition and receptor antagonism. Compounds with this structural motif have been evaluated for their ability to inhibit xanthine oxidase, showing potential for preventing colon tumorigenesis Hashimoto et al., 2005. Additionally, some derivatives act as corticotropin-releasing factor receptor 1 (CRF1) antagonists, showing efficacy in animal models of alcoholism Gehlert et al., 2007.

properties

IUPAC Name

[6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9(2)7-15-5-6-16-13(15)11(8-17)12(14-16)10-3-4-10/h5-6,9-10,17H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSHRUSAHKBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
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(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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